molecular formula C10H7BrN2O B3417056 2-(4-Bromophenoxy)pyrazine CAS No. 1016689-94-3

2-(4-Bromophenoxy)pyrazine

Cat. No.: B3417056
CAS No.: 1016689-94-3
M. Wt: 251.08 g/mol
InChI Key: PPVJMDSGHSAYII-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)pyrazine is an organic compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 g/mol It is a pyrazine derivative where a bromophenoxy group is attached to the second position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromophenoxy)pyrazine can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrazine ring can be oxidized to form N-oxides.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) in acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in ethanol.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrazines with various functional groups.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of 2-(4-Hydroxyphenoxy)pyrazine.

Scientific Research Applications

2-(4-Bromophenoxy)pyrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenoxy group enhances its binding affinity and selectivity towards these targets. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, facilitating its incorporation into biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)pyrazine
  • 2-(4-Fluorophenoxy)pyrazine
  • 2-(4-Methylphenoxy)pyrazine

Uniqueness

2-(4-Bromophenoxy)pyrazine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom enhances its potential as a halogen bond donor, which can be advantageous in crystal engineering and molecular recognition studies .

Properties

IUPAC Name

2-(4-bromophenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVJMDSGHSAYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016689-94-3
Record name 2-(4-bromophenoxy)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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